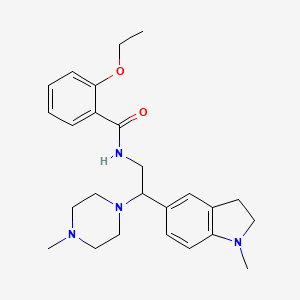

2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an ethoxy group at the 2-position. The N-ethyl side chain incorporates a 1-methylindolin-5-yl moiety and a 4-methylpiperazin-1-yl group.

Properties

IUPAC Name |

2-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-4-31-24-8-6-5-7-21(24)25(30)26-18-23(29-15-13-27(2)14-16-29)19-9-10-22-20(17-19)11-12-28(22)3/h5-10,17,23H,4,11-16,18H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUVZMQBWCAEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indoline moiety: This could involve the cyclization of an appropriate precursor.

Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions.

Formation of the benzamide group: This could be achieved through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the indoline moiety.

Reduction: Reduction reactions could be used to modify the piperazine ring.

Substitution: Various substitution reactions might be employed to introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its potential as a therapeutic agent.

Industry: Possible applications in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity and thereby exerting its effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

The benzamide scaffold is widely exploited in drug design due to its versatility in interacting with biological targets. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

Piperazine derivatives (e.g., 4-methylpiperazin-1-yl in the target compound) are common in antipsychotics and kinase inhibitors due to their basicity and solubility-enhancing properties .

Synthetic Efficiency The methoxy analog in achieved a 75.47% yield via carbodiimide-mediated coupling, a method also applicable to the target compound.

The 1-methylindolin-5-yl group in the target compound is structurally distinct, possibly conferring selectivity for serotonin or dopamine receptors, as indoline derivatives are common in CNS drug design .

Pharmacokinetic and Pharmacodynamic Considerations

Biological Activity

2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, with the CAS number 922089-02-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 422.6 g/mol. Its structure features an indole moiety linked to a piperazine ring, which is known to enhance pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 422.6 g/mol |

| CAS Number | 922089-02-9 |

Anti-Cancer Properties

Research indicates that compounds with similar structural features often exhibit significant anti-cancer activity. Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, compounds containing indole and piperazine groups have been shown to inhibit cell growth and induce apoptosis in cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to interfere with cell cycle progression, particularly in cancer cells.

- Induction of Apoptosis : The presence of the indole moiety is associated with the activation of apoptotic pathways.

Molecular docking studies can provide insights into the binding affinity of this compound with specific biological targets, such as enzymes and receptors involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity Assays : A study published in Bioorganic & Medicinal Chemistry Letters reported that compounds structurally similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting that further exploration into this compound's efficacy is warranted.

- Molecular Docking Studies : Research involving molecular docking simulations has shown that related compounds can bind effectively to active sites of enzymes implicated in cancer metabolism, indicating potential therapeutic applications for this compound .

- Pharmacological Profiles : Compounds containing sulfonamide structures have been studied for their antimicrobial and anti-inflammatory properties. The unique combination of the indole system with a piperazine ring in this compound may contribute to a distinct pharmacological profile .

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide?

The compound can be synthesized via multi-step reactions involving:

- Nucleophilic substitution : Reacting benzamide precursors with piperazine derivatives under controlled pH and temperature (e.g., using sodium acetate as a buffer in refluxing acetic acid) .

- Amide coupling : Utilizing carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethoxybenzamide moiety to the indolinyl-piperazinyl ethyl backbone .

- Purification : Recrystallization from dioxane or chromatographic separation to isolate the final product .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy : 1H/13C NMR confirms substituent positions, particularly the ethoxy group and piperazine ring protons .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry of the 1-methylindolin-5-yl and 4-methylpiperazinyl groups .

Q. How are preliminary biological activities assessed for this compound?

- In vitro assays : Screen for kinase inhibition (e.g., using ATP-binding assays) or receptor binding (e.g., serotonin/dopamine receptors due to the piperazine moiety) .

- Cell viability studies : Test cytotoxicity in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with labile substituents?

- Reaction condition tuning : Adjust temperature (e.g., 60–80°C for piperazine coupling) and catalysts (e.g., Pd/C for hydrogenation steps) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during indoline synthesis to prevent side reactions .

- Real-time monitoring : Employ TLC or HPLC to track reaction progress and optimize termination points .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays across multiple concentrations to confirm IC50 values .

- Off-target profiling : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify unintended targets .

- Structural analogs : Compare activity with derivatives lacking the ethoxy or piperazinyl groups to isolate pharmacophoric contributions .

Q. How does molecular docking inform target selection for this compound?

- Protein preparation : Model binding sites (e.g., kinases or GPCRs) using PDB structures (e.g., 4ZUD for piperazine-containing ligands) .

- Ligand flexibility : Apply Monte Carlo or simulated annealing to account for piperazine ring conformational changes .

- Validation : Cross-check docking scores with experimental IC50 values to refine predictive models .

Q. What comparative SAR insights exist between this compound and analogs?

- Piperazine substitution : 4-Methylpiperazine enhances solubility and receptor affinity compared to unsubstituted piperazine .

- Ethoxy vs. methoxy : Ethoxy groups improve metabolic stability in hepatic microsome assays .

- Indoline position : 1-Methyl substitution on indoline reduces steric hindrance in hydrophobic pockets .

Methodological Guidance

- Data reproducibility : Always include internal controls (e.g., known kinase inhibitors) in biological assays .

- Structural ambiguity : Combine NOESY NMR with DFT calculations to resolve stereochemical conflicts .

- Synthetic scalability : Pilot reactions in continuous flow systems to assess feasibility for gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.